ナルブフィン塩酸塩

概要

説明

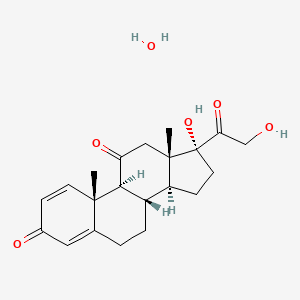

ナルブフィン塩酸塩は、フェナントレン系に属する合成オピオイド鎮痛剤です。主に中等度から重度の疼痛の治療に使用されます。 他のオピオイドとは異なり、ナルブフィン塩酸塩は混合型アゴニスト-アンタゴニストとして独自の特性を持ち、特定のオピオイド受容体を活性化しながら他の受容体を遮断することができます .

科学的研究の応用

Nalbuphine hydrochloride has a wide range of scientific research applications:

Chemistry: Used as a reference compound in analytical chemistry for the development of new analytical methods.

Biology: Studied for its effects on cellular signaling pathways and receptor interactions.

Medicine: Extensively used in clinical research for pain management, anesthesia, and postoperative care.

Industry: Used in the development of new pharmaceutical formulations and drug delivery systems .

準備方法

合成経路と反応条件

ナルブフィン塩酸塩は、モルヒナン誘導体を出発物質とする一連の化学反応によって合成されます。反応条件としては、通常、強酸や強塩基の使用に加えて、所望の化学変換を確実に達成するための特定の温度や圧力の設定が含まれます .

工業生産方法

ナルブフィン塩酸塩の工業生産には、高純度の試薬と高度な精製技術を用いた大規模化学合成が用いられます。このプロセスは、収率を最大化し、不純物を最小限に抑えるように設計されています。 高性能液体クロマトグラフィー(HPLC)やガスクロマトグラフィー質量分析法(GC-MS)などの技術は、品質管理に一般的に使用されます .

化学反応の分析

反応の種類

ナルブフィン塩酸塩は、以下のものを含むさまざまな化学反応を起こします。

酸化: ヒドロキシル基をケトンまたはアルデヒドに変換すること。

還元: ケトンをアルコールに還元すること。

置換: 官能基を他の基に置き換えること。

一般的な試薬と条件

これらの反応で一般的に使用される試薬には、過マンガン酸カリウムなどの強い酸化剤、水素化ホウ素ナトリウムなどの還元剤、置換反応用の求核剤が含まれます。 反応は通常、特異性と収率を確保するために、制御された温度とpH条件下で行われます .

主な生成物

これらの反応から生成される主な生成物には、ナルブフィン塩酸塩のさまざまな誘導体が含まれ、これらは異なる薬理学的特性を持つ可能性があります。 これらの誘導体は、潜在的な治療用途について研究されています .

科学研究への応用

ナルブフィン塩酸塩は、幅広い科学研究への応用を有しています。

化学: 新しい分析方法の開発のための分析化学における参照化合物として使用されます。

生物学: 細胞シグナル伝達経路と受容体相互作用への影響について研究されています。

医学: 疼痛管理、麻酔、術後ケアのための臨床研究で広く使用されています。

作用機序

ナルブフィン塩酸塩は、中枢神経系のオピオイド受容体と相互作用することにより作用を及ぼします。これは、κオピオイド受容体ではアゴニストとして、μオピオイド受容体ではアンタゴニストとして作用します。この二重作用により、他のオピオイドと比較して、呼吸抑制や依存のリスクが低い効果的な疼痛緩和が実現します。 分子標的はκオピオイド受容体とμオピオイド受容体であり、関与する経路は疼痛調節と神経伝達物質の放出に関連しています .

類似化合物との比較

類似化合物

モルヒネ: 依存性が高い強力なオピオイド鎮痛剤。

ナルカン: オピオイド過剰摂取を逆転させるためのオピオイドアンタゴニスト。

ペンタゾシン: ナルブフィン塩酸塩と同様の特性を持つ混合型アゴニスト-アンタゴニストオピオイド。

独自性

ナルブフィン塩酸塩は、呼吸抑制や依存などの副作用のリスクが低い効果的な疼痛緩和をもたらす混合型アゴニスト-アンタゴニストのプロファイルにより、独自のものです。 これは、特に薬物乱用歴のある患者さんの疼痛管理において、貴重な選択肢となっています .

特性

IUPAC Name |

(4R,4aS,7S,7aR,12bS)-3-(cyclobutylmethyl)-1,2,4,5,6,7,7a,13-octahydro-4,12-methanobenzofuro[3,2-e]isoquinoline-4a,7,9-triol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H27NO4.ClH/c23-14-5-4-13-10-16-21(25)7-6-15(24)19-20(21,17(13)18(14)26-19)8-9-22(16)11-12-2-1-3-12;/h4-5,12,15-16,19,23-25H,1-3,6-11H2;1H/t15-,16+,19-,20-,21+;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZLZPSJXMWGIFH-BCXQGASESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)CN2CCC34C5C(CCC3(C2CC6=C4C(=C(C=C6)O)O5)O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC(C1)CN2CC[C@]34[C@@H]5[C@H](CC[C@]3([C@H]2CC6=C4C(=C(C=C6)O)O5)O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H28ClNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

20594-83-6 (Parent) | |

| Record name | Nalbuphine hydrochloride [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023277432 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID20177844 | |

| Record name | Nalbuphine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20177844 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

393.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23277-43-2 | |

| Record name | Nalbuphine hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=23277-43-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Nalbuphine hydrochloride [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023277432 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nalbuphine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20177844 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (5α,6α)-17-(cyclobutylmethyl)-4,5-epoxymorphinan-3,6,14-triol hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.394 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | NALBUPHINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZU4275277R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-5-cyclopropyl-3-isoxazolecarboxamide](/img/structure/B1233465.png)

![4-{[4-(4-Methyl-benzyl)-piperazin-1-ylimino]-methyl}-benzoic acid](/img/structure/B1233470.png)